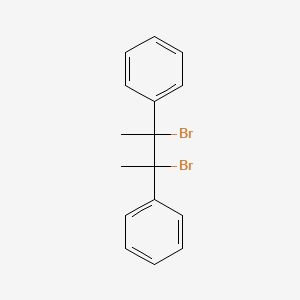![molecular formula C24H20O2 B14323257 4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol CAS No. 111053-12-4](/img/structure/B14323257.png)
4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol is a chemical compound with the molecular formula C26H22O2 It is known for its unique structure, which includes a naphthalene moiety linked to a diphenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol typically involves the reaction of naphthalene derivatives with phenolic compounds under specific conditions. One common method includes the use of Friedel-Crafts alkylation, where naphthalene is reacted with a phenol derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated phenols and naphthalenes.
Aplicaciones Científicas De Investigación
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A (BPA): A widely used industrial chemical with similar structural features but different applications and safety profiles.
Bisphenol S (BPS): Another bisphenol derivative with applications in the production of plastics and resins.
Bisphenol F (BPF): Used in the manufacture of epoxy resins and coatings.
Uniqueness
4,4’-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties compared to other bisphenol derivatives. This uniqueness makes it a valuable compound for specific applications where traditional bisphenols may not be suitable .
Propiedades
Número CAS |
111053-12-4 |
|---|---|
Fórmula molecular |
C24H20O2 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)-1-naphthalen-2-ylethyl]phenol |
InChI |
InChI=1S/C24H20O2/c1-24(19-8-12-22(25)13-9-19,20-10-14-23(26)15-11-20)21-7-6-17-4-2-3-5-18(17)16-21/h2-16,25-26H,1H3 |
Clave InChI |
BKDNAFSPZHUMRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


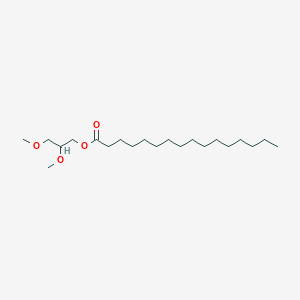
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
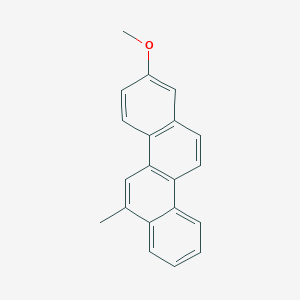
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
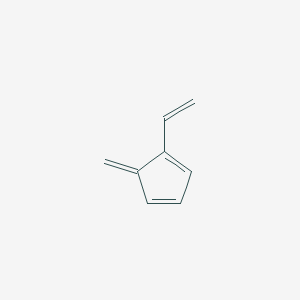
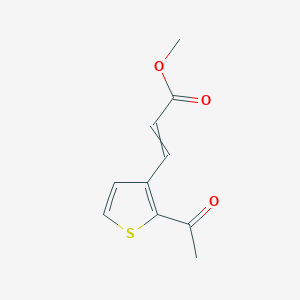
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
![4-[(E)-Butylideneamino]-3,5-dimethylphenol](/img/structure/B14323218.png)
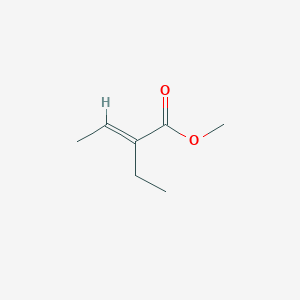
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

